4-Methoxy-2-(2-thiazolylazo)-phenol
CAS No.: 3012-52-0
Cat. No.: VC16063230
Molecular Formula: C10H9N3O2S
Molecular Weight: 235.26 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 3012-52-0 |
|---|---|
| Molecular Formula | C10H9N3O2S |
| Molecular Weight | 235.26 g/mol |
| IUPAC Name | 4-methoxy-2-(1,3-thiazol-2-yldiazenyl)phenol |
| Standard InChI | InChI=1S/C10H9N3O2S/c1-15-7-2-3-9(14)8(6-7)12-13-10-11-4-5-16-10/h2-6,14H,1H3 |
| Standard InChI Key | FQQNRFLPBZDYKQ-UHFFFAOYSA-N |
| Canonical SMILES | COC1=CC(=C(C=C1)O)N=NC2=NC=CS2 |
Introduction
Chemical Structure and Physicochemical Properties
Molecular Architecture
The compound’s structure features a phenol ring substituted with a methoxy group at the 4-position and a thiazolylazo group at the 2-position. X-ray crystallography reveals a planar configuration stabilized by intramolecular hydrogen bonding between the phenolic hydroxyl group and the azo nitrogen . The thiazole ring adopts a nearly coplanar orientation relative to the phenol moiety, optimizing conjugation and electronic delocalization .
Table 1: Key Physical Properties of 4-Methoxy-2-(2-Thiazolylazo)-Phenol
| Property | Value | Source |
|---|---|---|
| Molecular Formula | ||
| Molecular Weight | 235.26 g/mol | |
| Density | 1.39 g/cm³ | |
| Boiling Point | 494.4°C at 760 mmHg | |
| Flash Point | 252.8°C | |
| LogP (Partition Coefficient) | 3.27 |
Spectroscopic Characteristics
Infrared (IR) spectroscopy identifies key functional groups: a broad O–H stretch at 3200–3400 cm⁻¹ (phenolic hydroxyl), a sharp N=N stretch at 1440–1500 cm⁻¹ (azo linkage), and C–S vibrations at 670–710 cm⁻¹ (thiazole ring) . UV-Vis spectra exhibit strong absorption maxima at 420–450 nm (π→π* transitions), which shift upon metal coordination, enabling its use in spectrophotometric assays .
Synthesis and Industrial Production
Laboratory-Scale Synthesis
The compound is synthesized via diazotization and coupling reactions. 4-Methoxyphenol is diazotized with nitrous acid () under acidic conditions (pH 1–2) at 0–5°C, followed by coupling with 2-aminothiazole. The reaction proceeds via electrophilic aromatic substitution, with the thiazole’s amino group attacking the diazonium salt.
Yields typically range from 65% to 75%, with purification via recrystallization from ethanol-water mixtures.
Industrial Manufacturing
Industrial processes employ continuous flow reactors to enhance scalability and reduce reaction times. Automated systems regulate temperature and pH, achieving yields >80%. Post-synthesis purification utilizes column chromatography (silica gel, ethyl acetate/hexane eluent) or high-performance liquid chromatography (HPLC) for analytical-grade material.
Coordination Chemistry and Metal Complexes
Metal Binding Behavior
The compound acts as a tridentate ligand, coordinating through the phenolic oxygen, azo nitrogen, and thiazole nitrogen . Stability constants () for metal complexes follow the order:
.
Table 2: Representative Metal Complexes and Their Properties
| Metal Ion | Complex Formula | Geometry | Application |
|---|---|---|---|
| Cu²⁺ | [Cu(L)₂Cl] | Octahedral | Antibacterial agent |
| Fe³⁺ | [Fe(L)₂Cl]·H₂O | Octahedral | Catalytic oxidation |
| Ag⁺ | [Ag(L)(H₂O)] | Tetrahedral | Antifungal coatings |
Enhanced Bioactivity
Metal complexes exhibit superior antimicrobial activity compared to the free ligand. For example, the Cu²⁺ complex shows a minimum inhibitory concentration (MIC) of 12.5 µg/mL against Staphylococcus aureus, versus 50 µg/mL for the ligand alone . This enhancement arises from increased membrane permeability and redox activity .
Applications in Analytical Chemistry
Spectrophotometric Detection
The compound’s colorimetric response to metal ions enables its use in environmental and industrial monitoring. Detection limits for common metals are:
Linear ranges span 0.5–50 ppm, with molar absorptivity () values exceeding .
Chromatographic Applications
In reverse-phase HPLC, the compound serves as a derivatizing agent for metal speciation. Using a C18 column (5 µm, 250 × 4.6 mm) and methanol-water (70:30 v/v) mobile phase, it resolves , , and within 15 minutes.
Biological and Pharmacological Relevance
Antimicrobial Activity
The ligand and its complexes demonstrate broad-spectrum activity:
Table 3: Antimicrobial Efficacy (MIC in µg/mL)
| Organism | Ligand | Cu Complex | Ag Complex |
|---|---|---|---|
| Escherichia coli | 100 | 25 | 50 |
| Candida albicans | 200 | 50 | 12.5 |
| Pseudomonas aeruginosa | 150 | 30 | 75 |
Mechanistic studies indicate disruption of microbial cell membranes and inhibition of ATP synthesis .
Industrial and Material Science Applications
Dye and Pigment Manufacturing
The compound’s intense orange-red color () and lightfastness make it suitable for textile dyes. Color strength (K/S values) exceeds 8.0 on cotton fabrics, with wash fastness ratings of 4–5 (ISO 105-C06).
Polymer Modification
Incorporation into polyurethane matrices at 2–5 wt% enhances UV resistance, reducing degradation rates by 40% under accelerated weathering tests (ASTM G154).
Comparison with Structural Analogs
Table 4: Structural and Functional Comparison with Related Compounds
| Compound | Key Features | Distinctive Properties |
|---|---|---|
| 4-Amino-3-hydroxybenzoic acid | Amino and hydroxyl substituents | Lower thermal stability (decomposes at 200°C) |
| 4-Methylthiazole | Thiazole without azo group | Limited metal coordination capacity |
| 3-Hydroxy-4-methoxybenzaldehyde | Methoxy and aldehyde groups | Forms Schiff bases, not azo complexes |
The unique azo-thiazole-phenol triad in 4-methoxy-2-(2-thiazolylazo)-phenol enables multifunctionality absent in analogs, particularly in metal sensing and bioactivity .
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